molecular formula C6H10BrCl2N3 B8211585 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl

Cat. No. B8211585
M. Wt: 274.97 g/mol
InChI Key: AYATZRVLWPPMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl is a useful research compound. Its molecular formula is C6H10BrCl2N3 and its molecular weight is 274.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl involves the reaction of 2,3,4,5-tetrahydro-1H-imidazole with 2-bromo-1,3-dichloropropane in the presence of a base to form the intermediate compound, which is then treated with hydrazine hydrate to yield the final product.

Starting Materials
2,3,4,5-tetrahydro-1H-imidazole, 2-bromo-1,3-dichloropropane, Base (e.g. sodium hydroxide), Hydrazine hydrate

Reaction
Step 1: 2,3,4,5-tetrahydro-1H-imidazole is dissolved in a suitable solvent (e.g. ethanol) and a base (e.g. sodium hydroxide) is added to the solution., Step 2: 2-bromo-1,3-dichloropropane is added dropwise to the reaction mixture and the resulting mixture is stirred at room temperature for several hours., Step 3: The reaction mixture is then quenched with water and extracted with a suitable organic solvent (e.g. dichloromethane)., Step 4: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the intermediate compound., Step 5: The intermediate compound is dissolved in a suitable solvent (e.g. ethanol) and hydrazine hydrate is added to the solution., Step 6: The resulting mixture is stirred at room temperature for several hours and then quenched with water., Step 7: The product is extracted with a suitable organic solvent (e.g. dichloromethane), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product as a white solid.

properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3.2ClH/c7-5-4-10-2-1-8-3-6(10)9-5;;/h4,8H,1-3H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYATZRVLWPPMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl

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